molecular formula C13H16N4O B8297029 3-Amino-N-[3-(1H-imidazol-1-yl)propyl]benzamide

3-Amino-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B8297029
M. Wt: 244.29 g/mol
InChI Key: BGEYMLDXNXVCOM-UHFFFAOYSA-N
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Patent
US04568687

Procedure details

A mixture of 2.35 g. of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide, 0.5 g. of 10% palladium on carbon catalyst and 150 ml. of ethanol was shaken under 45 lbs. of hydrogen in a Parr hydrogenator until the reaction was complete. The catalyst was removed by filtration and the mother liquor concentrated. The crystalline residue was washed onto a filter with ether, giving the desired product, m.p. 88°-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][NH:9][C:10](=[O:20])[C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[H][H]>[Pd].C(O)C>[NH2:17][C:13]1[CH:12]=[C:11]([CH:16]=[CH:15][CH:14]=1)[C:10]([NH:9][CH2:8][CH2:7][CH2:6][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCNC(C1=CC(=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.35 g
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor concentrated
WASH
Type
WASH
Details
The crystalline residue was washed onto
FILTRATION
Type
FILTRATION
Details
a filter with ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NCCCN2C=NC=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.